N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-methyl-1H-pyrrole-3-carboxamide
Description
N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-methyl-1H-pyrrole-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Properties
IUPAC Name |
N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-methyl-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c1-10-13(5-7-18-10)16(21)19-6-4-11-9-20-15-3-2-12(17)8-14(11)15/h2-3,5,7-9,18,20H,4,6H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQCUSWBHIWNIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-methyl-1H-pyrrole-3-carboxamide typically involves several steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent . The final step involves coupling the brominated indole with a pyrrole derivative under suitable conditions to form the desired compound .
Chemical Reactions Analysis
N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-methyl-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides in the presence of a palladium catalyst.
Scientific Research Applications
N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-methyl-1H-pyrrole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-methyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, leading to its biological effects . The bromine atom on the indole ring enhances its binding affinity to these targets, making it a potent compound in various biological assays .
Comparison with Similar Compounds
N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-methyl-1H-pyrrole-3-carboxamide can be compared with other indole derivatives, such as:
- N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide
- N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-p-coumaramide
- N,N’-[2,2’-(5,5’-dihydroxy-4,4’-bi-1H-indol-3-yl)diethyl]-di-p-coumaramide
These compounds share a similar indole core but differ in their substituents, leading to variations in their biological activities and applications . The presence of the bromine atom in this compound makes it unique and potentially more potent in certain applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
